

# An In-depth Technical Guide to the Spectroscopic Identification of **Anthemis Glycoside A**

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## Compound of Interest

Compound Name: **Anthemis glycoside A**

Cat. No.: **B1237512**

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This guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of **Anthemis glycoside A**, a representative flavonoid glycoside isolated from the genus Anthemis. The methodologies and data presented herein are targeted toward researchers, scientists, and professionals in the field of natural product chemistry and drug development.

## Spectroscopic Data

The structural elucidation of **Anthemis glycoside A** is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Mass Spectrometry Data for **Anthemis Glycoside A**

High-resolution mass spectrometry (HRMS) provides the elemental composition, while tandem MS (MS/MS) experiments reveal structural information through characteristic fragmentation patterns, such as the loss of sugar moieties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Ion	Formula	Calculated m/z	Observed m/z	Fragmentation Pattern
[M+H] <sup>+</sup>	C <sub>27</sub> H <sub>30</sub> O <sub>16</sub>	614.1534	614.1530	Molecular Ion
[M+Na] <sup>+</sup>	C <sub>27</sub> H <sub>30</sub> NaO <sub>16</sub>	637.1353	637.1350	Sodium Adduct
[M+H - C <sub>6</sub> H <sub>10</sub> O <sub>5</sub> ] <sup>+</sup>	C <sub>21</sub> H <sub>20</sub> O <sub>11</sub>	448.0951	448.0948	Loss of a hexose unit (e.g., glucose)
[M+H - C <sub>12</sub> H <sub>20</sub> O <sub>9</sub> ] <sup>+</sup>	C <sub>15</sub> H <sub>10</sub> O <sub>7</sub>	318.0399	318.0395	Loss of a di-saccharide and subsequent dehydration
[Aglycone+H] <sup>+</sup>	C <sub>15</sub> H <sub>10</sub> O <sub>7</sub>	318.0399	318.0395	Quercetin aglycone

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Anthemis Glycoside A** (500 MHz, DMSO-d<sub>6</sub>)

NMR spectroscopy is indispensable for determining the precise connectivity of atoms. The following data are representative of a flavonoid glycoside structure.[4][5][6]

Position	$^{13}\text{C}$ ( $\delta\text{C}$ , ppm)	$^1\text{H}$ ( $\delta\text{H}$ , ppm, $J$ in Hz)
Aglycone		
2	156.5	-
3	133.4	-
4	177.4	-
5	161.2	-
6	98.7	6.19 (d, $J$ = 2.0)
7	164.2	-
8	93.8	6.40 (d, $J$ = 2.0)
9	156.6	-
10	104.0	-
1'	121.7	-
2'	115.2	7.67 (d, $J$ = 2.1)
3'	144.8	-
4'	148.5	-
5'	116.3	6.88 (d, $J$ = 8.5)
6'	122.0	7.54 (dd, $J$ = 8.5, 2.1)
Glucose		
1"	101.8	5.45 (d, $J$ = 7.5)
2"	74.1	3.20-3.50 (m)
3"	76.5	3.20-3.50 (m)
4"	70.0	3.20-3.50 (m)
5"	77.2	3.20-3.50 (m)
6"	61.0	3.58 (dd, $J$ = 11.8, 5.5), 3.75 (dd, $J$ = 11.8, 2.0)

Rhamnose		
1''	100.8	4.51 (d, $J = 1.6$ )
2''	70.4	3.50-3.80 (m)
3''	70.6	3.50-3.80 (m)
4''	71.8	3.50-3.80 (m)
5''	68.3	3.40 (m)
6''	17.8	1.09 (d, $J = 6.2$ )

## Experimental Protocols

The isolation and identification of **Anthemis glycoside A** involve a multi-step process beginning with extraction from plant material, followed by chromatographic separation and spectroscopic analysis.

### Protocol 1: Extraction and Isolation

- Plant Material Collection and Preparation: Fresh flowers of an Anthemis species are collected, air-dried in the shade, and ground into a fine powder.
- Extraction: The powdered plant material (1 kg) is subjected to maceration with 80% methanol (5 L) at room temperature for 72 hours with occasional shaking. The extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

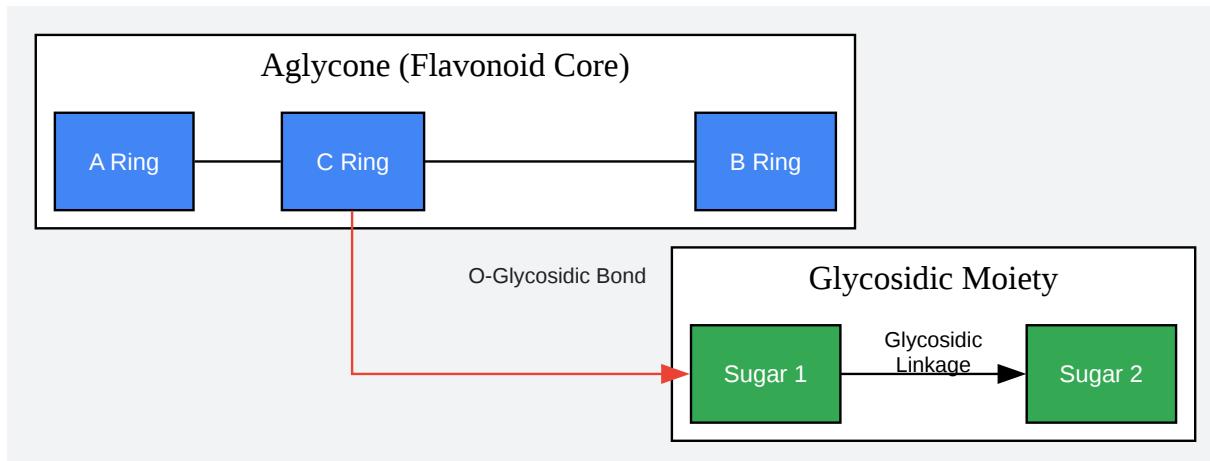
- Preparative HPLC: Fractions showing similar TLC profiles are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure **Anthemis glycoside A**.

## Protocol 2: Spectroscopic Analysis

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed in both positive and negative ion modes to determine the molecular formula. Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns. The sample is dissolved in methanol at a concentration of 1 mg/mL.
- NMR Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC NMR spectra are recorded on a 500 MHz spectrometer. The purified compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in ppm relative to the solvent signal, and coupling constants (J) are in Hertz.

## Visualizations

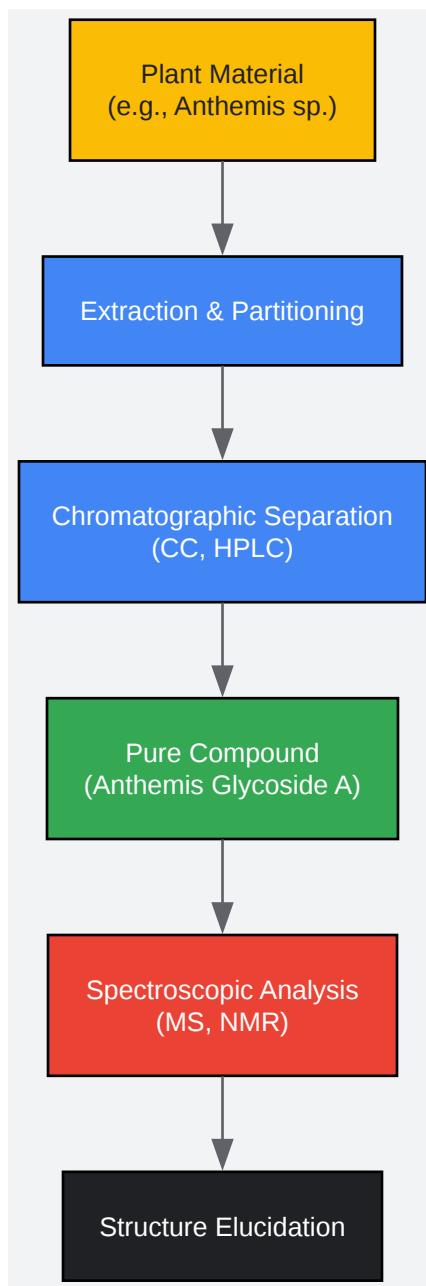
Diagram 1: General Structure of a Flavonoid Glycoside



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A diagram illustrating the core components of a flavonoid glycoside.

Diagram 2: Workflow for Natural Product Identification



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The experimental workflow from plant material to structure elucidation.

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